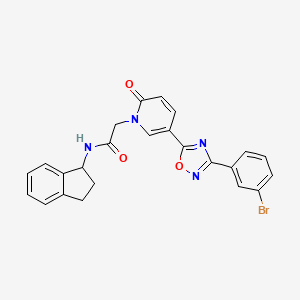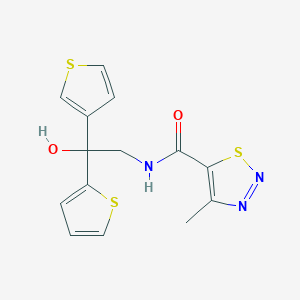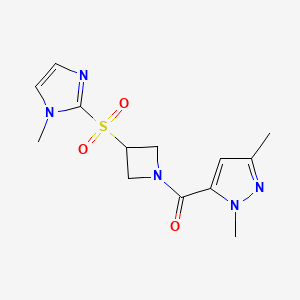![molecular formula C22H12F2N4O2 B2737532 6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-37-2](/img/structure/B2737532.png)
6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups and aromatic rings, including a pyrazoloquinoline core, fluorophenyl groups, and a nitrophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups and building up the complex structure. The synthesis could involve the use of coupling agents for bioconjugation and functionalization . The exact synthesis process would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with fluorophenyl and nitrophenyl groups attached. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, it could participate in defluorinative annulation reactions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and stability. The nitro group could also confer specific properties .科学的研究の応用
Photophysical Properties and Fluorescence Applications
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores : Studies have synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties to explore their photophysical behaviors. These compounds exhibit dual emissions, including normal emission and ESIPT emission, with a large Stokes’ shift in solvents of different polarities. Their thermal stability and characterization suggest applications in designing fluorescent materials with specific photophysical properties (Padalkar & Sekar, 2014).
Fluorochrome Design for Sensitive and Selective Sensing : A novel fluorochrome combining quinoline and benzimidazole fluorophores has been developed for highly sensitive and selective sensing of picric acid (PA) over other nitroaromatics. This fluorochrome's rapid response and environmental compatibility make it suitable for quantitative determination in real water samples and as a functional sensor for PA (Jiang et al., 2019).
Synthesis and Chemical Transformations
- Synthesis of Pyrazolo[3,4-c]quinoline Derivatives : Research detailing the synthesis of pyrazoloquinoline derivatives through various chemical reactions highlights the versatility of these compounds in organic synthesis. These studies contribute to the development of new materials and molecules with potential applications in medicinal chemistry and material science (Nagarajan & Shah, 1992).
Antimicrobial and Anticancer Activities
- Antimycobacterial and Toxicological Evaluation : Novel derivatives of quinoline, including those with substitutions similar to the queried compound, have been synthesized and evaluated for antimycobacterial activities. Such studies indicate the potential use of pyrazoloquinoline derivatives in developing new antimicrobial agents (Dinakaran et al., 2008).
Optical and Electroluminescent Properties
- Design of Brightly Emissive Molecular Sensors : Derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been explored for constructing brightly fluorescent molecular sensors. These studies demonstrate the compound's utility in designing sensors with strong analyte-induced fluorescence enhancement (Rurack et al., 2002).
特性
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N4O2/c23-14-9-7-13(8-10-14)20-18-12-25-21-17(5-2-6-19(21)24)22(18)27(26-20)15-3-1-4-16(11-15)28(29)30/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXRZMIZABSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)
![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)


![[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate](/img/structure/B2737461.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)
methanone](/img/structure/B2737464.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)
![Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate](/img/structure/B2737466.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)

